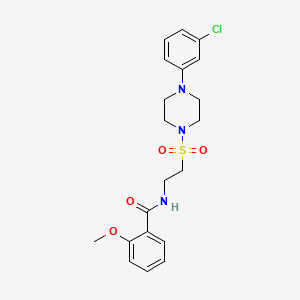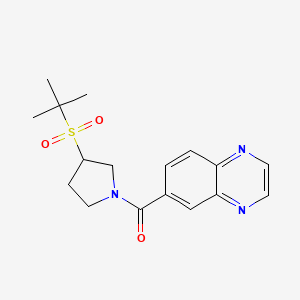
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17BrN4O3 and its molecular weight is 393.241. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in drug design due to its presence in various drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and many more. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazine derivatives are now being extensively researched for their broad potential across various therapeutic areas. The research highlights that modification of substituents on the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic factors of the resulting molecules, making piperazine a flexible building block for drug discovery (Rathi et al., 2016).
Oxazines and Benzoxazines
Oxazines and benzoxazines are compounds that have been synthesized from the dehydration of dihydro-oxazines. They serve as electrophiles in certain reactions and are synthesized for various applications including chiral synthons and general reactions. The importance of oxazinium salts is emphasized in their role as electrophiles. The reduction of 1,2-oxazines derivative and their implications in certain reaction types highlight the significance of these compounds in synthetic chemistry (Sainsbury, 1991).
Anticancer Activities of African Medicinal Spices and Vegetables
African medicinal spices and vegetables have been shown to possess cytotoxic properties against cancer cells. The cytotoxic extracts from spices and vegetables like Aframomum arundinaceum, Xylopia aethiopica, and Zingiber officinale have shown the potential to induce apoptosis, disrupt mitochondrial membrane potential, generate reactive oxygen species, and activate caspase enzymes in cancer cells (Kuete et al., 2017).
Ligands for D2-like Receptors
Arylcycloalkylamines like phenyl piperidines and piperazines and their arylalkyl substituents have been identified as pharmacophoric groups in several antipsychotic agents. The substitution on these groups can significantly affect the potency and selectivity of the binding affinity at D2-like receptors. This highlights the importance of arylalkyl moieties in determining the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUASKSXGJWUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)
![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2469512.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![2-methoxy-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2469516.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2469523.png)


![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)